molecular formula C20H24ClNO2 B1665375 Amolanone hydrochloride CAS No. 6009-67-2

Amolanone hydrochloride

Cat. No.: B1665375
CAS No.: 6009-67-2
M. Wt: 345.9 g/mol
InChI Key: JLTVLLBWSZPXFN-UHFFFAOYSA-N
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Description

Amolanone Hydrochloride is a chemical compound with the molecular formula C20H23NO2.ClH and a molecular weight of 345.863 g/mol . It is known for its applications in various fields, including medicinal chemistry and pharmacology. The compound is a hydrochloride salt form of amolanone, which is a benzofuran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amolanone Hydrochloride involves the reaction of 3-(2-(diethylamino)ethyl)-3-phenyl-2(3H)-benzofuranone with hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Amolanone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranone derivatives, while substitution reactions can produce various substituted benzofuranones .

Scientific Research Applications

Amolanone Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Amolanone Hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: Amolanone Hydrochloride is unique due to its specific chemical structure and the presence of the diethylaminoethyl group, which imparts distinct pharmacological properties. Its applications in both medicinal and industrial fields highlight its versatility compared to other similar compounds .

Properties

IUPAC Name

3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)15-14-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)23-19(20)22;/h5-13H,3-4,14-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTVLLBWSZPXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975515
Record name 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-67-2
Record name Amolanone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOLANONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36927R46E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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